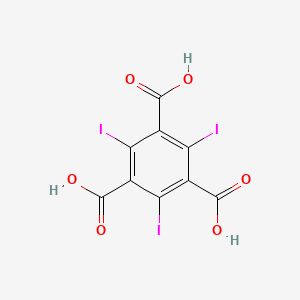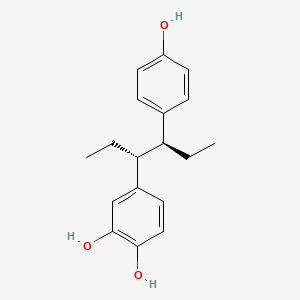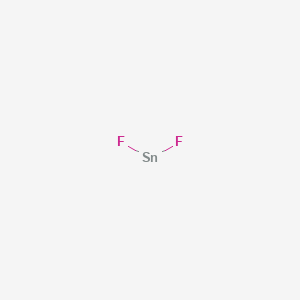
Stannous fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannous fluoride, also known as tin(II) fluoride, is a chemical compound with the formula SnF₂. It is a colorless solid that is commonly used as an ingredient in toothpaste for its ability to prevent cavities and dental erosion. This compound was introduced commercially in 1956 as an alternative to sodium fluoride for the prevention of tooth decay .
科学的研究の応用
Stannous fluoride has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its antimicrobial properties and its ability to inhibit bacterial growth.
Industry: Employed in the production of certain types of glass and ceramics.
作用機序
Stannous fluoride exerts its effects primarily through the promotion of enamel mineralization and the reduction of gingival inflammation. It has both bactericidal and bacteriostatic properties, which help in managing and preventing dental caries and gingivitis. The compound modulates the microbial composition of the dental biofilm and promotes the formation of a protective layer on the tooth surface .
Similar Compounds:
- Sodium fluoride (NaF)
- Sodium monofluorophosphate (MFP)
- Stannic fluoride (SnF₄)
Comparison:
- Sodium fluoride: Commonly used in toothpaste, but this compound is more effective in reducing dental caries and gingivitis .
- Sodium monofluorophosphate: Similar in efficacy to sodium fluoride, but this compound offers additional benefits such as antimicrobial properties .
- Stannic fluoride: Higher oxidation state of tin, less commonly used in dental applications compared to this compound .
This compound stands out due to its dual therapeutic benefits, including its anticaries and antimicrobial properties, making it a valuable compound in dental care .
Safety and Hazards
将来の方向性
Stannous fluoride has significant effects in favor of erosion and recalcification of the enamel, on the biofilm formation, gingival inflammation, and in addition, it could be an important aid in the removal of tooth stains and halitosis . The future of this compound in the dynamic landscape of the global chemical industry is emerging as a pivotal compound, captivating the attention of chemical manufacturers and exporters alike .
生化学分析
Biochemical Properties
Stannous fluoride plays a significant role in biochemical reactions, particularly in the oral cavity. It promotes enamel mineralization, reduces gingival inflammation, and has broad-spectrum antibiotic effects. This compound interacts with various enzymes, proteins, and other biomolecules in the dental biofilm. It modulates the microbial composition of the biofilm, thereby reducing the prevalence of pathogenic bacteria that cause dental caries and gingivitis . The interaction of this compound with these biomolecules is crucial for its therapeutic efficacy.
Cellular Effects
This compound influences various types of cells and cellular processes. In the oral cavity, it affects the epithelial cells of the gingiva and the cells within the dental biofilm. This compound reduces gingival inflammation and bleeding by modulating the immune response and reducing the activity of pro-inflammatory cytokines . It also promotes the remineralization of enamel by enhancing the deposition of calcium and phosphate ions. These cellular effects contribute to the overall health of the oral cavity and the prevention of dental diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. This compound binds to the enamel surface and forms a protective layer that resists acid attacks from bacterial metabolism. It also inhibits the activity of enzymes such as glucosyltransferase, which are involved in the formation of dental plaque . Additionally, this compound has bactericidal and bacteriostatic properties, which help in controlling the growth of pathogenic bacteria in the oral cavity. These molecular interactions are essential for the preventive and therapeutic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable in non-aqueous formulations, but it can degrade in the presence of moisture, leading to the formation of stannic ions, which are less effective . Long-term studies have shown that the benefits of this compound, such as reduced gingival bleeding and plaque levels, can be observed as early as two weeks of use . The stability and efficacy of this compound can be influenced by factors such as formulation and storage conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to be effective in preventing dental caries and reducing gingival inflammation. At high doses, this compound can have toxic effects, including gastrointestinal disturbances and systemic toxicity . It is important to determine the optimal dosage that provides therapeutic benefits without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways in the oral cavity. It interacts with enzymes such as glucosyltransferase and amylase, which are involved in the metabolism of carbohydrates and the formation of dental plaque . This compound also affects the metabolic flux of calcium and phosphate ions, promoting the remineralization of enamel. These interactions are crucial for the preventive effects of this compound on dental caries and gingivitis.
Transport and Distribution
This compound is transported and distributed within the oral cavity through saliva. It binds to the enamel surface and forms a protective layer that resists acid attacks. This compound also interacts with transporters and binding proteins in the dental biofilm, which help in its localization and accumulation at the site of action . The distribution of this compound within the oral cavity is essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily at the enamel surface and within the dental biofilm. This compound forms a protective layer on the enamel surface, which helps in preventing acid attacks and promoting remineralization . It also interacts with bacterial cells within the dental biofilm, inhibiting their growth and reducing the formation of dental plaque. The subcellular localization of this compound is crucial for its preventive and therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: Stannous fluoride can be synthesized by dissolving stannous oxide in aqueous hydrogen fluoride:
SnO+2HF→SnF2+H2O
This reaction is typically carried out at room temperature .
Industrial Production Methods: An industrial method involves the reaction of tin powder with copper(II) fluoride:
Sn+CuF2→SnF2+Cu
This method is preferred for its simplicity, high yield, and purity of the product .
Types of Reactions:
Oxidation: this compound can be oxidized to stannic fluoride (SnF₄).
Reduction: It can be reduced back to tin metal.
Substitution: this compound can undergo substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as chlorine or oxygen.
Reduction: Can be achieved using reducing agents like hydrogen gas.
Substitution: Typically involves halide salts like sodium chloride.
Major Products:
Oxidation: Stannic fluoride (SnF₄).
Reduction: Tin metal (Sn).
Substitution: Corresponding halide compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Stannous fluoride can be achieved through the reaction of stannous oxide with hydrofluoric acid.", "Starting Materials": [ "Stannous oxide", "Hydrofluoric acid" ], "Reaction": [ "Add stannous oxide to hydrofluoric acid slowly while stirring", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture to room temperature", "Filter the resulting solution to remove any impurities", "Evaporate the filtrate to dryness to obtain Stannous fluoride as a white powder" ] } | |
CAS番号 |
7783-47-3 |
分子式 |
F2Sn |
分子量 |
156.71 g/mol |
IUPAC名 |
tin(2+);difluoride |
InChI |
InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 |
InChIキー |
ANOBYBYXJXCGBS-UHFFFAOYSA-L |
不純物 |
... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/. Grades of purity: 97.5% |
SMILES |
F[Sn]F |
正規SMILES |
[F-].[F-].[Sn+2] |
沸点 |
1052 °F at 760 mmHg (USCG, 1999) 850 °C |
Color/Form |
Monoclinic, lamellar plates White, monoclinic crystalline powde |
密度 |
2.79 (USCG, 1999) - Denser than water; will sink 4.57 @ 25 °C 4.57 g/cm³ |
melting_point |
419 °F (USCG, 1999) 213 °C |
その他のCAS番号 |
7783-47-3 |
物理的記述 |
Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999) Dry Powder White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] WHITE CRYSTALLINE POWDER. |
ピクトグラム |
Corrosive; Irritant |
賞味期限 |
FORMS OXYFLUORIDE, STANNOUS OXYFLUORIDE, ON EXPOSURE TO AIR. Aqueous solns decomp within a few hr to stannous hydroxides, forming a white precipitate; therefore, stannous fluoride solns must be prepared just prior to use. There was progressive decr in the amount of soluble fluoride extractable with water or saliva from 3 brands of toothpaste containing stannous fluoride after storage for 30 wk at 4 °C to 5 °C, 19 °C to 20 °C, or 35 °C to 37 °C. ... However, the ability to release fluoride was related to age & storage temperature & in view of loses of soluble fluoride of about 40% in 30 wk at room temperature, cold storage should be used. |
溶解性 |
30-39% in water at 20 °C Practically insol in ethanol, ether and chloroform 72-82% in anhydrous hydrogen fluoride at 20 °C In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C Soluble in potassium hydroxide and fluorides. Solubility in water, g/100ml at 20 °C: 30 |
同義語 |
Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)
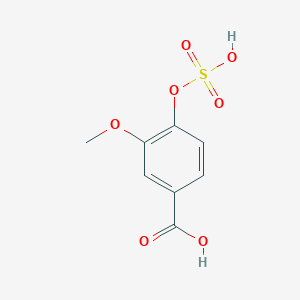
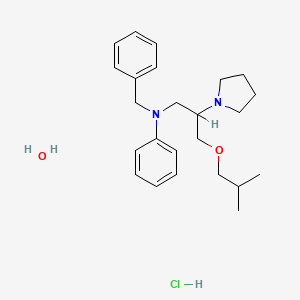
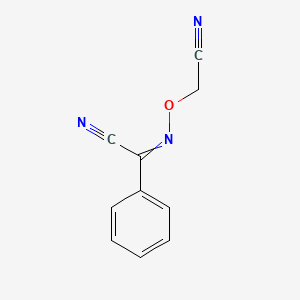
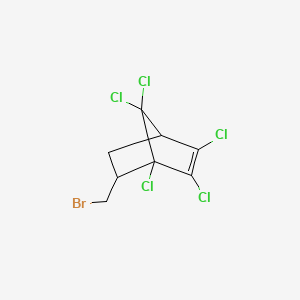




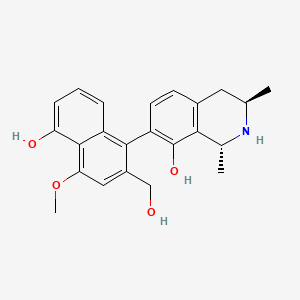

![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)
